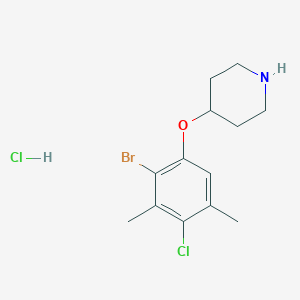amine CAS No. 1008119-69-4](/img/structure/B1525334.png)
[2-(Tert-butoxy)ethyl](methyl)amine
Vue d'ensemble
Description
“2-(Tert-butoxy)ethylamine” is an organic compound with the CAS Number: 1008119-69-4 . It has a molecular weight of 131.22 . The IUPAC name for this compound is 2-tert-butoxy-N-methylethanamine .
Molecular Structure Analysis
The InChI code for “2-(Tert-butoxy)ethylamine” is 1S/C7H17NO/c1-7(2,3)9-6-5-8-4/h8H,5-6H2,1-4H3 . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis
“2-(Tert-butoxy)ethylamine” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Applications De Recherche Scientifique
Antimicrobial Poly(oxazoline)s Synthesis
A study by Waschinski and Tiller (2005) developed Poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, synthesized using a novel bifunctional initiator, 3-[(tert-butoxycarbonyl)amino]benzyl-p-toluenesulfonate. These polymers exhibited antimicrobial properties against Staphylococcus aureus, particularly with quaternary ammonium functions having 12 or more carbons. This research opens avenues for designing poly(oxazoline)-based antimicrobials with tailored properties by manipulating the chain length and terminal groups (Waschinski & Tiller, 2005).
Asymmetric Catalysis
Imamoto et al. (2012) explored the use of tert-butylmethylphosphino groups in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. The study synthesized a series of ligands, including 2,3-bis(tert-butylmethylphosphino)quinoxaline, which demonstrated excellent enantioselectivities and high catalytic activities. These findings are significant for the pharmaceutical industry, as they facilitate the efficient preparation of chiral pharmaceutical ingredients, highlighting the utility of tert-butylmethylphosphino groups in enhancing asymmetric catalysis (Imamoto et al., 2012).
Synthesis of Amines
Ellman, Owens, and Tang (2002) demonstrated the versatility of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. This methodology enables the efficient synthesis of a wide range of highly enantioenriched amines, showcasing the pivotal role of the tert-butanesulfinyl group in activating imines for nucleophilic addition and its subsequent easy removal. Such synthetic strategies are crucial for developing new compounds in medicinal chemistry and materials science (Ellman et al., 2002).
Environmental Degradation of Oxygenates
Fayolle, Vandecasteele, and Monot (2001) investigated the microbial degradation and environmental fate of methyl tert-butyl ether (MTBE) and related fuel oxygenates. The study highlights the challenges and advances in understanding the biodegradation of compounds containing tertiary carbon structures and ether bonds. Such research is vital for developing strategies to mitigate the environmental impact of these widely used oxygenates (Fayolle et al., 2001).
Organic Synthesis and Polymer Chemistry
Research on tert-butoxycarbonyl (BOC) protected compounds, such as the work by Jing, Suzuki, and Matsumoto (2019), explores the thermal decomposition of methacrylate polymers containing the BOC moiety. This study sheds light on the deprotection mechanisms and the thermal stability of polymers, contributing to the fields of organic synthesis and polymer materials chemistry. Understanding the behavior of such protected groups under various conditions is crucial for designing new materials and chemicals with desired properties (Jing et al., 2019).
Safety and Hazards
“2-(Tert-butoxy)ethylamine” is associated with several hazard statements including H226, H314, and H335 . This indicates that the compound is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
N-methyl-2-[(2-methylpropan-2-yl)oxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)9-6-5-8-4/h8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCESGBQILBSYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696717 | |
| Record name | 2-tert-Butoxy-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1008119-69-4 | |
| Record name | 2-tert-Butoxy-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



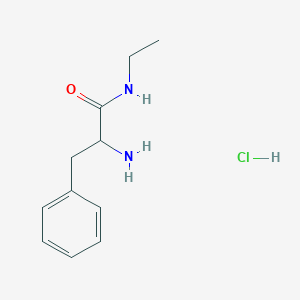
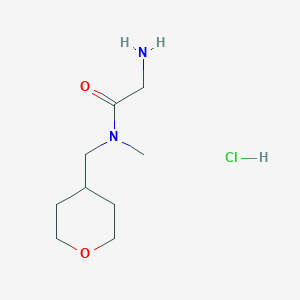
![6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525255.png)
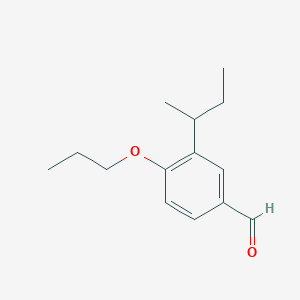
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)
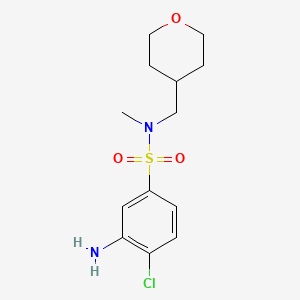
![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)
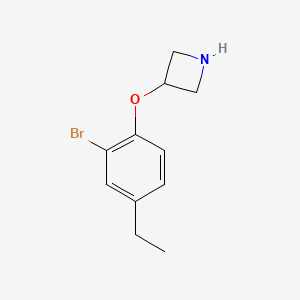
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)
![3-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525269.png)
![3-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525271.png)
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)
![3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525273.png)
